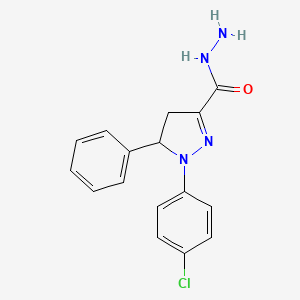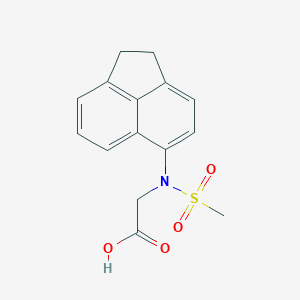
1-(cyclohexylmethyl)-1H-pyrazol-4-ol
Descripción general
Descripción
1-(Cyclohexylmethyl)-1H-pyrazol-4-ol, also known as cyclohexylmethyl pyrazole, is an organic compound used in scientific research and laboratory experiments. It is a member of the pyrazole family, which is a group of heterocyclic compounds that contain five-membered ring systems. Cyclohexylmethyl pyrazole has been found to have a wide range of applications, from acting as a ligand for transition metal complexes to being used as an intermediate in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Green Synthesis Methods
1-(cyclohexylmethyl)-1H-pyrazol-4-ol and its derivatives have been extensively studied for their synthesis methods. These studies primarily focus on developing environmentally friendly, efficient, and cost-effective synthesis approaches. For example, the work of Khazaei et al. (2012) demonstrates the synthesis of pyrazol derivatives using a novel, heterogeneous, and reusable catalyst in a green and efficient manner (Khazaei et al., 2012). Similarly, Zhou and Zhang (2014) developed a one-pot synthetic protocol for these compounds, emphasizing high yields, short reaction times, and an environmentally benign process (Zhou & Zhang, 2014).
Anticancer and Antioxidant Activities
The pyrazol derivatives have shown significant potential in medical research, particularly in anticancer and antioxidant activities. The study by Cadena-Cruz et al. (2021) synthesized and evaluated these derivatives for their radical scavenging activity and cytotoxic properties against colorectal carcinoma cells, finding some compounds to be more active than ascorbic acid (Cadena-Cruz et al., 2021).
Antibacterial Applications
In the field of microbiology, pyrazol derivatives are being explored for their antibacterial properties. Bhavanarushi et al. (2013) reported the synthesis of these derivatives, which showed excellent antibacterial activity against several bacterial strains, particularly those with a trifluromethyl group (Bhavanarushi et al., 2013).
Catalyst Development
Research on pyrazol derivatives also extends to catalyst development. For instance, Mosaddegh et al. (2010) described the use of cellulose sulfuric acid as a biodegradable and environmentally friendly biopolymer for synthesizing these compounds, highlighting the method's eco-friendliness and cost-effectiveness (Mosaddegh et al., 2010).
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQQVHFECKPAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)
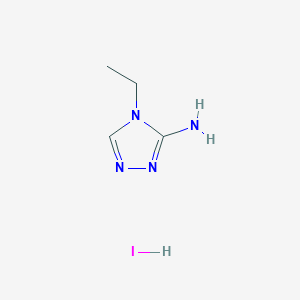

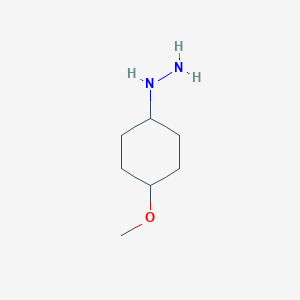
![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)


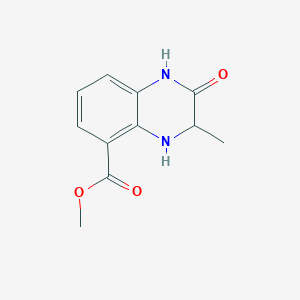
![2-[Cyclobutyl(ethyl)amino]ethan-1-ol](/img/structure/B1434781.png)
